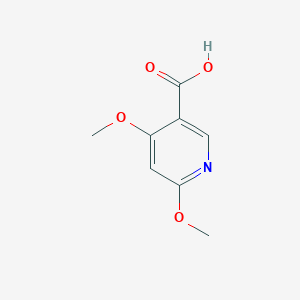
4,6-Dimethoxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of two methoxy groups at the 4 and 6 positions on the pyridine ring
Mechanism of Action
Target of Action
It is known that nicotinic acid, a related compound, acts as a precursor for the coenzymes nicotinamide adenine dinucleotide (nad) and its phosphorylated form, nadp . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Based on its structural similarity to nicotinic acid, it can be hypothesized that it might also act as a precursor for the coenzymes nad and nadp . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
As a potential precursor for nad and nadp, it could be involved in various metabolic pathways where these coenzymes play a role . These include pathways related to energy production, DNA repair, cell signaling, and many others .
Pharmacokinetics
The principles of pharmacokinetics suggest that these properties would be influenced by factors such as the compound’s chemical structure, its solubility, and its interactions with various enzymes and transporters in the body .
Result of Action
Given its potential role as a precursor for nad and nadp, it could potentially influence a wide range of cellular processes that depend on these coenzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,6-Dimethoxynicotinic acid are not well-studied. As a derivative of nicotinic acid, it may share some biochemical characteristics with this compound. Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in numerous biochemical reactions
Cellular Effects
It is known that nicotinic acid and its derivatives play a pivotal role in various physiological processes within mammalian cells, including energy metabolism, redox homeostasis, and genetic regulation
Molecular Mechanism
As a derivative of nicotinic acid, it may be involved in the synthesis of NAD+, which plays a crucial role in energy metabolism and other cellular processes
Metabolic Pathways
As a derivative of nicotinic acid, it may be involved in the synthesis of NAD+, a crucial coenzyme in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dimethoxynicotinic acid can be synthesized through several methods. One common approach involves the methylation of nicotinic acid derivatives. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more efficient and scalable methods. These could include continuous flow reactions where reagents are continuously fed into a reactor, and products are continuously removed. This method enhances the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4,6-dimethoxy-3-pyridinecarboxaldehyde or 4,6-dimethoxy-3-pyridinecarboxylic acid.
Reduction: Formation of 4,6-dimethoxy-3-pyridinemethanol.
Substitution: Formation of various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethoxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to nicotinic acid, which is known for its lipid-lowering effects.
Industry: Utilized in the development of novel materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
2,6-Dimethoxynicotinic Acid: Another derivative with similar structural features but different substitution patterns.
4-Methoxynicotinic Acid: A simpler derivative with only one methoxy group.
Uniqueness: 4,6-Dimethoxynicotinic acid is unique due to the specific positioning of the methoxy groups, which may confer distinct chemical and biological properties. This compound’s dual methoxy substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4,6-dimethoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-7(13-2)9-4-5(6)8(10)11/h3-4H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJNUSNQSRUIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
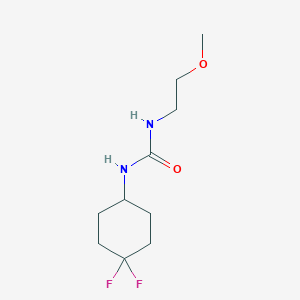
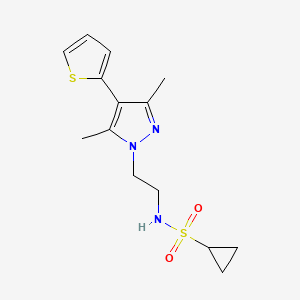
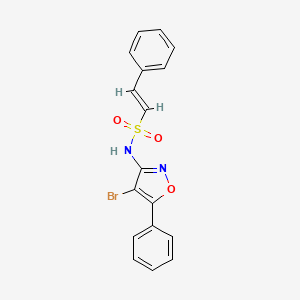
![N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-3-carboxamide](/img/structure/B2763938.png)
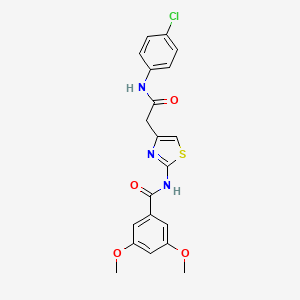
![N-(2,4-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2763943.png)
![2-(furan-2-yl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2763945.png)
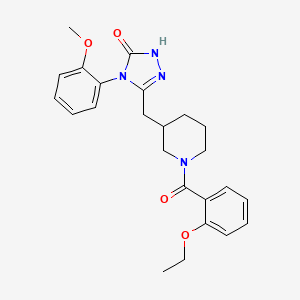
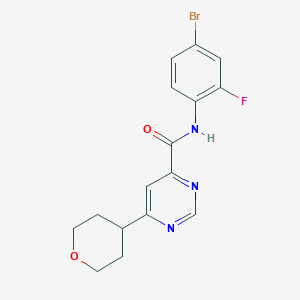
![1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2763951.png)
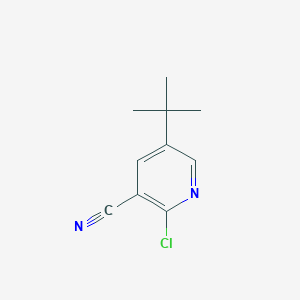

![3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide](/img/structure/B2763954.png)
![2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid](/img/structure/B2763957.png)
